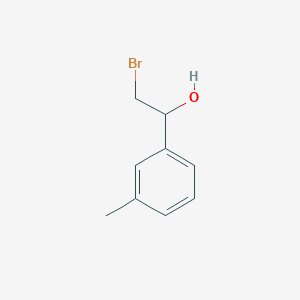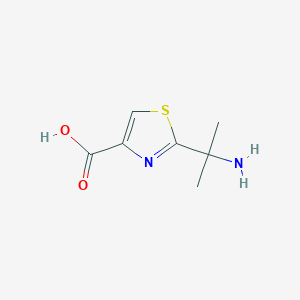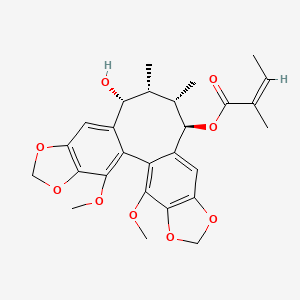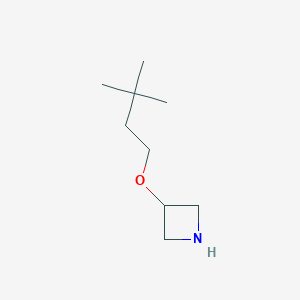
2-Bromo-1-(3-methylphenyl)ethan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(3-methylphenyl)ethan-1-OL is an organic compound with the molecular formula C9H11BrO It is a brominated derivative of 1-phenylethanol, where the bromine atom is attached to the carbon adjacent to the hydroxyl group, and a methyl group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-methylphenyl)ethan-1-OL can be achieved through several methods. One common approach involves the bromination of 1-(3-methylphenyl)ethanol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction typically proceeds under mild conditions and yields the desired brominated product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(3-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1-(3-methylphenyl)ethanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: 1-(3-methylphenyl)ethanol.
Oxidation: 3-Methylacetophenone.
Reduction: 1-(3-methylphenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(3-methylphenyl)ethan-1-OL has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the effects of brominated compounds on biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(3-methylphenyl)ethan-1-OL involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the hydroxyl group can form hydrogen bonds, further stabilizing interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-(4-methylphenyl)ethan-1-OL: Similar structure but with the methyl group at the para position.
2-Bromo-1-(3-bromo-5-methylphenyl)ethanone: Contains an additional bromine atom and a ketone group.
2-Bromo-1-(4-methoxyphenyl)ethanone: Contains a methoxy group instead of a methyl group.
Uniqueness
2-Bromo-1-(3-methylphenyl)ethan-1-OL is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable in the synthesis of specific target compounds and in studies exploring the effects of brominated aromatic compounds.
Eigenschaften
Molekularformel |
C9H11BrO |
|---|---|
Molekulargewicht |
215.09 g/mol |
IUPAC-Name |
2-bromo-1-(3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9,11H,6H2,1H3 |
InChI-Schlüssel |
UNFJBWYIBIOIEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13060369.png)

![2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B13060387.png)

![2-[(But-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13060402.png)


![ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate](/img/structure/B13060428.png)
![4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B13060443.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid](/img/structure/B13060447.png)
